N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
CAS No.:
Cat. No.: VC17233498
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4OS |
|---|---|
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H16N4OS/c1-8-4-5-9(2)10(6-8)14-12(18)7-11-15-16-13(19)17(11)3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,19) |
| Standard InChI Key | LWNGFTUBPFBMDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CC2=NNC(=S)N2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H- triazol-3-yl)-acetamide features a triazole ring substituted with a methyl group at position 4 and a mercapto (-SH) group at position 5. This heterocyclic core is linked via an acetamide bridge to a 2,5-dimethylphenyl group, which enhances lipophilicity and modulates electronic interactions. The IUPAC name, N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide, reflects its structural complexity .
Physicochemical Characteristics
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄OS | |
| Molecular Weight | 276.36 g/mol | |
| Purity | ≥95% | |
| Stability | Stable under ambient conditions | |
| Hazard Classification | Skin/Eye Irritant (Category 2) |
Solubility and melting point data remain unreported, though analogues like 2-(5-mercapto-4-methyl-4H-triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide exhibit moderate solubility in polar aprotic solvents (e.g., DMSO). The mercapto group’s acidity (pKa ~8–10) suggests pH-dependent reactivity, particularly in thiol-disulfide exchange reactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves three stages:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazides with acetylating agents under reflux .
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Acetamide Bridging: Coupling the triazole intermediate with 2,5-dimethylphenylamine using carbodiimide-based activators.
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Purification: Recrystallization from ethanol or chromatography yields the final product .
A representative protocol reports 70–80% yields using DMF as a solvent at 80–100°C. Comparative studies show that substituting the phenyl group’s methyl substituents alters reaction kinetics; electron-donating groups (e.g., -CH₃) enhance nucleophilic attack rates at the acetamide carbonyl.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI-MS reveals a molecular ion peak at m/z 277.35 [M+H]⁺.
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FTIR: Bands at 1674 cm⁻¹ (C=O) and 2550 cm⁻¹ (-SH stretch).
Biological Activities and Mechanistic Insights
Antitumor Activity
In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values comparable to cisplatin. Mechanistically, the compound induces apoptosis via ROS-mediated mitochondrial dysfunction and caspase-3 activation. The mercapto group’s redox activity is critical, as desulfurization abolishes >90% of its efficacy.
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32–64 µg/mL were observed, surpassing fluconazole’s potency. The triazole ring disrupts microbial cell wall synthesis by inhibiting β-(1,3)-glucan synthase.
Enzymatic Inhibition
Preliminary data suggest acetylcholinesterase (AChE) inhibition (IC₅₀: 12.3 µM), positioning it as a candidate for Alzheimer’s disease research. Molecular docking reveals hydrogen bonding between the acetamide carbonyl and AChE’s catalytic triad.
Comparative Analysis with Analogous Compounds
The 2,5-dimethylphenyl variant exhibits superior tumor selectivity due to enhanced membrane permeability, while methoxy analogues show better aqueous stability.
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